molecular formula C15H10N2O B161595 JNK Inhibitor II, Negative Control CAS No. 54642-23-8

JNK Inhibitor II, Negative Control

Cat. No.: B161595
CAS No.: 54642-23-8
M. Wt: 234.25 g/mol
InChI Key: ODZGYELAMAOARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of the JNK Inhibitor II, Negative Control is the c-Jun N-terminal kinases (JNKs), which are members of the mitogen-activated protein kinase (MAPK) family . JNKs regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . The JNK family consists of three genes: JNK1, JNK2, and JNK3 . JNK1 and JNK2 are commonly expressed in many organs, while JNK3 is mainly expressed in cardiac smooth muscle, testis, and brain .

Mode of Action

The this compound, also known as N¹-Methyl-1,9-pyrazoloanthrone, controls the biological activity of JNK . It inhibits JNK2 and JNK3 only at much higher concentrations (IC 50 = 18 µM and 24 µM, respectively) compared to SP600125 (IC 50 = 40 nM and 90 nM, respectively) . This inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .

Biochemical Pathways

The activation of JNK requires dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . Different pathways are activated downstream of receptors such as transforming growth factor-β (TGF-β), G-protein coupled receptors (GPCRs), tumor necrosis factor (TNF) receptors, Wnt receptors, and Toll receptor complex . Also, JNK activation has been reported in response to endoplasmic reticulum stress (ER stress) .

Result of Action

The this compound exhibits lower activity against JNK isoforms . It is a useful negative control for JNK Inhibitor II (SP600125) Jnk inhibitors have been shown to regulate many physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . Understanding these environmental influences is crucial for optimizing the use of this compound in research and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

JNK Inhibitor II, Negative Control, plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It inhibits JNK2 and JNK3 only at much higher concentrations compared to SP600125, with IC50 values of 18 µM and 24 µM, respectively . This compound is primarily used to ensure the specificity of JNK inhibition in experimental setups. By serving as a negative control, it helps researchers distinguish between specific and non-specific effects of JNK inhibition. The interactions of this compound, with JNK2 and JNK3 are characterized by competitive inhibition, where the compound competes with ATP for binding to the active site of the kinases .

Cellular Effects

This compound, influences various cellular processes by modulating the activity of JNK signaling pathways. Although it has a lower affinity for JNK isoforms, it can still impact cell function at higher concentrations. The compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of c-Jun, a critical transcription factor regulated by JNK . This inhibition can lead to altered expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound, has been shown to reduce the expression of inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in certain cell types .

Molecular Mechanism

The molecular mechanism of action of this compound, involves competitive inhibition of JNK2 and JNK3. The compound binds to the ATP-binding site of these kinases, preventing ATP from binding and thereby inhibiting their catalytic activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, such as c-Jun, which in turn affects gene expression and cellular responses. The specificity of this compound, for JNK2 and JNK3 is lower than that of SP600125, making it a valuable tool for distinguishing specific JNK-mediated effects from non-specific ones in experimental studies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time due to its stability and degradation properties. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to three months . Over extended periods, the inhibitory effects of this compound, may diminish due to degradation, which can impact the consistency of experimental results. Long-term studies have shown that the compound can maintain its inhibitory activity for several weeks, but its efficacy may decrease over time .

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At lower doses, the compound exhibits minimal inhibitory activity against JNK isoforms, making it an effective negative control. At higher doses, it can inhibit JNK2 and JNK3, leading to observable physiological effects . In animal studies, high doses of this compound, have been associated with reduced tumor growth and decreased expression of pro-inflammatory cytokines . Toxic or adverse effects at high doses have not been extensively reported, but caution is advised when interpreting results from high-dose experiments.

Metabolic Pathways

This compound, is involved in metabolic pathways related to the regulation of JNK signaling. The compound interacts with enzymes and cofactors that modulate the activity of JNK2 and JNK3, influencing metabolic flux and metabolite levels . By inhibiting JNK activity, this compound, can affect the expression of genes involved in metabolic processes, such as glycolysis and oxidative phosphorylation . This modulation of metabolic pathways can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound, within cells and tissues are influenced by its chemical properties. The compound is cell-permeable, allowing it to enter cells and interact with intracellular targets . Once inside the cell, this compound, can be distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is facilitated by its interaction with transporters and binding proteins that help localize it to specific cellular regions . This localization is crucial for its inhibitory effects on JNK signaling pathways.

Subcellular Localization

This compound, exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with JNK2 and JNK3 to inhibit their activity . Additionally, this compound, can translocate to the nucleus, where it affects the phosphorylation of nuclear targets such as c-Jun . The subcellular localization of this compound, is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNK Inhibitor II, Negative Control involves the methylation of SP600125, a known JNK inhibitor. The process typically includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

JNK Inhibitor II, Negative Control primarily undergoes the following types of reactions:

    Substitution Reactions: The methylation of SP600125 to form N¹-Methyl-1,9-pyrazoloanthrone is an example of a substitution reaction.

    Oxidation and Reduction: While not commonly reported, potential oxidation or reduction reactions could modify the functional groups on the molecule.

Common Reagents and Conditions

    Methylation: Methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMSO.

    Oxidation/Reduction: Specific reagents would depend on the desired modification, such as hydrogen peroxide (H₂O₂) for oxidation or sodium borohydride (NaBH₄) for reduction.

Major Products

The primary product of interest is N¹-Methyl-1,9-pyrazoloanthrone, which is used as a negative control in JNK inhibition studies .

Scientific Research Applications

JNK Inhibitor II, Negative Control is widely used in various fields of scientific research:

    Chemistry: It serves as a tool to study the specificity and selectivity of JNK inhibitors by providing a negative control that does not inhibit JNK activity at low concentrations.

    Biology: Researchers use it to investigate the role of JNK signaling pathways in cellular processes such as apoptosis, differentiation, and stress response.

    Medicine: It aids in understanding the involvement of JNKs in diseases like cancer, diabetes, and neurodegenerative disorders.

    Industry: It is used in the development of new therapeutic agents targeting JNK pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JNK Inhibitor II, Negative Control is unique in its role as a negative control, providing a baseline to compare the effects of other JNK inhibitors. Its higher IC₅₀ values for JNK2 and JNK3 make it less effective as an inhibitor, but valuable for validating the specificity of JNK-targeted studies .

Properties

IUPAC Name

14-methyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZGYELAMAOARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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